Cas no 14938-58-0 ((8-Bromonaphthalen-1-yl)methanol)

(8-Bromonaphthalen-1-yl)methanol is a brominated naphthalene derivative featuring a hydroxymethyl functional group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both bromine and alcohol moieties enhances its reactivity, enabling selective cross-coupling reactions, nucleophilic substitutions, and further derivatization. Its stable crystalline form ensures ease of handling and storage. The compound’s structural features make it valuable for constructing complex polycyclic frameworks or as a precursor for ligands and catalysts. High purity grades are available to meet rigorous research and industrial application requirements.
(8-Bromonaphthalen-1-yl)methanol structure
14938-58-0 structure
Product Name:(8-Bromonaphthalen-1-yl)methanol
CAS No:14938-58-0
MF:C11H9BrO
MW:237.092562437057
MDL:MFCD00099247
CID:134006
PubChem ID:2780087
Update Time:2025-11-02

(8-Bromonaphthalen-1-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (8-Bromonaphthalen-1-yl)methanol
    • (8-BROMO-NAPHTHALEN-1-YL)-METHANOL
    • (8-BROMO-1-NAPHTHYL)METHANOL
    • 1-Naphthalenemethanol,8-bromo-
    • 1-(8-Brom-naphthyl)-carbinol
    • 1-bromo-8-hydroxymethylnaphthalene
    • 1-Naphthalenemethanol,8-bromo
    • 8-bromo-1-hydroxymethylnaphthalene
    • 8-bromo-1-naphthalenemethanol
    • 8-bromo-1-naphthylmethanol
    • MFCD00099247
    • DTXSID50381619
    • A21050
    • Maybridge1_005561
    • DivK1c_001849
    • FT-0604848
    • CDS1_000809
    • 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic aci d methyl ester
    • CS-W012862
    • 8-Bromonaphthalene-1-methanol
    • CCG-41022
    • AKOS015908816
    • AS-77670
    • 14938-58-0
    • HMS557E17
    • 1-Naphthalenemethanol, 8-bromo-
    • SCHEMBL1128764
    • SR-01000631127-1
    • D77740
    • SY283545
    • A1-91621
    • DB-015571
    • MDL: MFCD00099247
    • Inchi: 1S/C11H9BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2
    • InChI Key: CBEFAHWSHVJUKE-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=CC=CC(CO)=C21

Computed Properties

  • Exact Mass: 235.98400
  • Monoisotopic Mass: 235.984
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 3

Experimental Properties

  • Density: 1.544
  • Melting Point: 89 °C
  • Boiling Point: 374.6°Cat760mmHg
  • Flash Point: 180.4°C
  • Refractive Index: 1.683
  • PSA: 20.23000
  • LogP: 3.09460

(8-Bromonaphthalen-1-yl)methanol Security Information

(8-Bromonaphthalen-1-yl)methanol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

(8-Bromonaphthalen-1-yl)methanol Pricemore >>

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(8-Bromonaphthalen-1-yl)methanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:14938-58-0)(8-Bromonaphthalen-1-yl)methanol
Order Number:A21050
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):249.0
Email:sales@amadischem.com

Additional information on (8-Bromonaphthalen-1-yl)methanol

In-Depth Professional Analysis of (8-Bromonaphthalen-1-yl)methanol (CAS No. 14938-58-0)

The 8-bromo-1-naphthalenemethanol compound, chemically identified as (8-Bromonaphthalen-1-yl)methanol (CAS 14938-58-0), represents a significant intermediate in modern organic synthesis. This brominated naphthalene derivative has gained substantial attention in pharmaceutical research and material science due to its unique structural properties. With a molecular formula of C11H9BrO and molecular weight of 237.09 g/mol, this compound serves as a versatile building block for various synthetic applications.

Recent studies highlight the growing importance of naphthalene-based compounds in drug discovery, particularly in the development of kinase inhibitors and anticancer agents. The 8-bromo substitution pattern on the naphthalene ring offers distinct electronic properties that make this compound valuable for cross-coupling reactions, a hot topic in current medicinal chemistry research. Researchers are particularly interested in how the bromine atom at position 8 affects the compound's reactivity in palladium-catalyzed transformations.

The physical properties of (8-Bromonaphthalen-1-yl)methanol contribute to its widespread utility. Typically appearing as white to off-white crystals or powder, this compound demonstrates moderate solubility in common organic solvents like dichloromethane, THF, and DMF, while being less soluble in water. These characteristics make it particularly suitable for solution-phase synthesis applications. The presence of both hydroxymethyl group and bromine substituent on the naphthalene scaffold allows for diverse chemical modifications, addressing current demands for molecular complexity in drug development.

In material science, 14938-58-0 has shown promise in the synthesis of organic semiconductors and luminescent materials. The rigid naphthalene core combined with the bromine functional group enables the creation of extended π-conjugated systems, a key requirement for organic electronic devices. This application aligns with the growing market for flexible electronics and OLED technologies, where researchers constantly seek novel aromatic building blocks with tailored electronic properties.

The synthetic accessibility of 8-bromo-1-naphthalenemethanol makes it attractive for industrial applications. Current manufacturing processes typically involve bromination of 1-naphthalenemethanol or reduction of corresponding aldehydes. Recent process optimization efforts focus on improving yield and purity while reducing environmental impact, responding to the pharmaceutical industry's increasing emphasis on green chemistry principles. These developments answer frequent search queries about sustainable synthesis methods for specialty chemicals.

Quality control of CAS 14938-58-0 requires careful analytical characterization. Modern laboratories employ techniques such as HPLC, GC-MS, and 1H/13C NMR spectroscopy to verify purity and structural integrity. The compound typically shows characteristic NMR signals at δ 4.85 (s, 2H) for the methylene protons and δ 8.10-7.40 (m, 6H) for the aromatic protons, providing a fingerprint for identification. These analytical details address common questions from researchers about compound characterization methods.

Storage and handling of (8-Bromonaphthalen-1-yl)methanol require standard laboratory precautions. The compound should be kept in tightly sealed containers under inert atmosphere at 2-8°C to prevent degradation. While not classified as hazardous under standard regulations, proper personal protective equipment including gloves and safety glasses is recommended during handling, in line with general laboratory safety protocols that many researchers search for when working with new compounds.

The market for brominated aromatic compounds like 14938-58-0 shows steady growth, driven by demand from pharmaceutical and electronics industries. Current price trends reflect the compound's niche application status, with bulk quantities available from specialty chemical suppliers. Recent patent literature reveals increasing use of this intermediate in PROTAC (Proteolysis Targeting Chimera) technology, one of the most searched topics in current drug discovery, highlighting its relevance to cutting-edge therapeutic approaches.

Future research directions for 8-bromo-1-naphthalenemethanol include exploration of its potential in metal-organic frameworks (MOFs) and as a precursor for functionalized nanomaterials. The compound's ability to participate in various coupling reactions while maintaining structural integrity makes it particularly valuable for creating complex molecular architectures. These applications respond to frequent queries about advanced material synthesis and molecular engineering in scientific databases.

In conclusion, (8-Bromonaphthalen-1-yl)methanol (CAS 14938-58-0) represents a versatile and valuable chemical intermediate with wide-ranging applications in pharmaceutical development and advanced materials. Its unique combination of bromine substitution and hydroxymethyl functionality on a naphthalene scaffold provides numerous opportunities for chemical diversification, addressing current research needs in both life sciences and materials engineering. The compound's significance is likely to grow as synthetic methodologies advance and new applications emerge in response to technological demands.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:14938-58-0)(8-Bromonaphthalen-1-yl)methanol
A21050
Purity:99%
Quantity:1g
Price ($):249.0
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